molecular formula C16H10ClN3O3S B273902 (5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B273902
M. Wt: 359.8 g/mol
InChI Key: LKLJQQGAAVKYNB-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as CNPMT and has been synthesized using various methods. The purpose of

Mechanism of Action

The exact mechanism of action of (5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one is its broad-spectrum antimicrobial activity. It has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on (5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one. One of the areas of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the exact mechanism of action of the compound. Additionally, there is a need for further studies to determine the potential applications of this compound in the treatment of various diseases.

Synthesis Methods

Several methods have been reported for the synthesis of (5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one. One of the most commonly used methods involves the reaction of 2-chloroaniline, 3-nitrobenzaldehyde, and thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one has shown potential applications in various fields of scientific research. It has been reported to possess significant antimicrobial, anticancer, antifungal, and anti-inflammatory activities. It has also been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C16H10ClN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C16H10ClN3O3S/c17-12-6-1-2-7-13(12)18-16-19-15(21)14(24-16)9-10-4-3-5-11(8-10)20(22)23/h1-9H,(H,18,19,21)/b14-9-

InChI Key

LKLJQQGAAVKYNB-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC2=NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/S2)Cl

SMILES

C1=CC=C(C(=C1)NC2=NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2)Cl

Origin of Product

United States

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